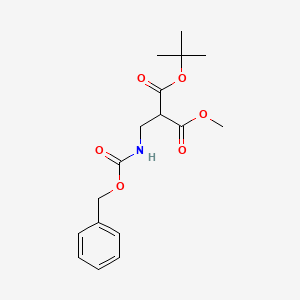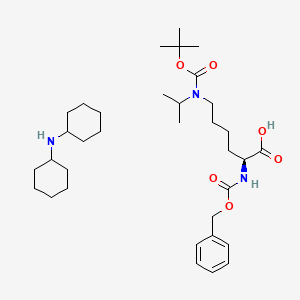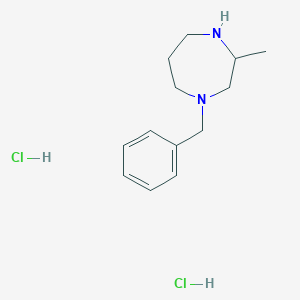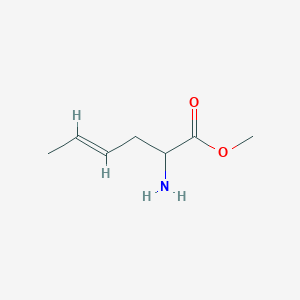
3-Cbz-amino-2-Boc-amino-propionicacidmethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester is a compound with the IUPAC name methyl 3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate . It is a white solid with a molecular weight of 352.39 g/mol . This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.
Méthodes De Préparation
The synthesis of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester typically involves the protection of amino groups using benzyl carbamate (Cbz) and tert-butyl carbamate (Boc) protecting groups. One common synthetic route involves the amidation of N-Cbz and N-Boc protected amines under mild conditions . The reaction conditions often include the use of isocyanate intermediates generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride . Industrial production methods may vary, but they generally follow similar principles of protecting group chemistry and amidation reactions.
Analyse Des Réactions Chimiques
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the protecting groups, yielding free amines.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Cbz-amino-2-Boc-amino-propionic acid methyl ester has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It serves as a building block for the development of pharmaceuticals, including enzyme inhibitors and anticancer agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester involves its role as a protected amino acid derivative. The protecting groups (Cbz and Boc) prevent unwanted side reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the protecting groups, the free amines can participate in various biochemical pathways and interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester include:
N-Cbz-amino acids: These compounds have a similar benzyl carbamate protecting group but may differ in the amino acid backbone.
N-Boc-amino acids: These compounds have a tert-butyl carbamate protecting group and are used in similar synthetic applications.
N-Alloc-amino acids: These compounds use allyl carbamate as a protecting group and offer different reactivity profiles.
The uniqueness of 3-Cbz-amino-2-Boc-amino-propionic acid methyl ester lies in its dual protection strategy, which provides greater flexibility and selectivity in synthetic applications.
Propriétés
Formule moléculaire |
C17H23NO6 |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
3-O-tert-butyl 1-O-methyl 2-(phenylmethoxycarbonylaminomethyl)propanedioate |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(14(19)22-4)10-18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) |
Clé InChI |
LSVQGBUSQYEVPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(CNC(=O)OCC1=CC=CC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)
![1-(4-Bromobenzyl)-3-[(tert-butyldimethylsilyl)oxy]azetidine](/img/structure/B12274367.png)

![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)

![2-tert-butyl-1-[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12274384.png)
![6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B12274396.png)

![3-Trifluoromethanesulfonyl-9-aza-bicyclo[3.3.1]non-2-ene-9-carboxylic acid tert-butyl ester](/img/structure/B12274401.png)
![1-(benzenesulfonyl)-4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12274421.png)


![4-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12274440.png)

